4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide (4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide or 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide) is a small molecule drug that has been developed for the treatment of various diseases including cancer. It has been studied extensively in preclinical and clinical studies, and has shown promise in many areas. The drug is a new class of antineoplastic agents that target the tumor microenvironment, and has demonstrated activity against a range of solid tumors, as well as hematological malignancies.
Wirkmechanismus
Target of Action
The primary target of this compound is the HIV-1 integrase (IN) . This enzyme is essential for the replication of the HIV-1 virus and is a key player in the integration of the viral DNA into the host genome .
Mode of Action
The compound interacts with the active site of the IN enzyme . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety chelate the Mg2+ ion . This interaction inhibits the activity of the enzyme, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The inhibition of the IN enzyme disrupts the life cycle of the HIV-1 virus . The virus is unable to integrate its DNA into the host genome, which prevents it from replicating and producing new virus particles . This disruption of the viral life cycle can help to control the spread of the virus within the body .
Pharmacokinetics
The compound has been shown to have no significant cytotoxicity at a concentration of 100 μm , suggesting that it may have a favorable safety profile
Result of Action
The result of the compound’s action is a reduction in the replication of the HIV-1 virus . By inhibiting the activity of the IN enzyme, the compound prevents the virus from integrating its DNA into the host genome . This can help to control the spread of the virus and may contribute to a reduction in the viral load within the body .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide in laboratory experiments has a number of advantages and limitations. The drug has been found to be well tolerated and to have a favorable safety profile. It has also been found to be effective in combination with other drugs, such as cyclophosphamide, for the treatment of a variety of cancers. However, the drug is not suitable for use in all laboratory experiments, as it is not always possible to accurately predict the effects of the drug on a particular cell type.
Zukünftige Richtungen
The development of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has shown promise in the treatment of various diseases, and there are a number of potential future directions for research. These include further investigation into the drug’s mechanism of action, the development of new formulations and delivery methods, and the exploration of potential combination therapies. Additionally, further research into the drug’s safety profile and potential side effects is needed, as well as the development of more effective methods of administering the drug. Finally, further studies are needed to explore the potential of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide in the treatment of other diseases, such as autoimmune and neurological disorders.
Synthesemethoden
The synthesis of 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide is achieved through a multi-step process, which involves the use of a variety of reagents and catalysts. The first step is the reaction of 4-hydroxy-4H-pyrido[1,2-a][1,3,5]triazin-2-yl sulfanylacetamide (HPA) with benzamide to form the intermediate 4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide. This is followed by a series of oxidation, reduction, and hydrolysis steps to form the desired product.
Wissenschaftliche Forschungsanwendungen
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide has been studied extensively in preclinical and clinical studies. In preclinical studies, the drug has been found to be active against a range of solid tumors, as well as hematological malignancies. The drug has been found to be particularly effective against breast, colon, and lung cancer, as well as lymphoma and multiple myeloma. In clinical studies, the drug has been found to be well tolerated and to have a favorable safety profile. It has also been found to be effective in combination with other drugs, such as cyclophosphamide, for the treatment of a variety of cancers.
Eigenschaften
IUPAC Name |
4-[[2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3S/c17-14(23)10-4-6-11(7-5-10)18-13(22)9-25-15-19-12-3-1-2-8-21(12)16(24)20-15/h1-8H,9H2,(H2,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNAHIUBAQZAEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.